Dibenzyl(dimethoxy)silane
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Overview
Description
Dibenzyl(dimethoxy)silane is an organosilicon compound characterized by the presence of two benzyl groups and two methoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds as follows:
(C6H5CH2)2SiCl2+2CH3OH→(C6H5CH2)2Si(OCH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(dimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols.
Reduction: The silicon atom can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
Scientific Research Applications
Dibenzyl(dimethoxy)silane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to enhance mechanical properties and chemical resistance.
Mechanism of Action
The mechanism by which dibenzyl(dimethoxy)silane exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for modifying surfaces and enhancing material properties. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds to form siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of benzyl groups.
Diphenyldimethoxysilane: Contains phenyl groups instead of benzyl groups.
Trimethoxysilane: Contains three methoxy groups and one hydrogen atom attached to silicon.
Uniqueness
Dibenzyl(dimethoxy)silane is unique due to the presence of benzyl groups, which provide additional steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where enhanced mechanical properties and chemical resistance are required.
Properties
CAS No. |
67708-17-2 |
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Molecular Formula |
C16H20O2Si |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
dibenzyl(dimethoxy)silane |
InChI |
InChI=1S/C16H20O2Si/c1-17-19(18-2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
NBHLGURMXJHIOD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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